molecular formula C8H4F6 B6328789 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene CAS No. 933674-91-0

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene

Cat. No.: B6328789
CAS No.: 933674-91-0
M. Wt: 214.11 g/mol
InChI Key: FWZXHDWNNCMJDI-UHFFFAOYSA-N
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Description

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene change over time The compound’s stability and degradation are important factors to consider. The temporal changes in the compound’s activity can provide insights into its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. The presence of trifluoromethyl groups can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound’s lipophilicity enhances its ability to cross cellular membranes and interact with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific tissues, which is crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene has several applications in scientific research:

Comparison with Similar Compounds

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene can be compared to other trifluoromethyl-substituted benzenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to other trifluoromethyl-substituted benzenes.

Properties

IUPAC Name

1,3,4-trifluoro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXHDWNNCMJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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